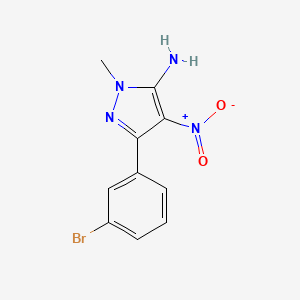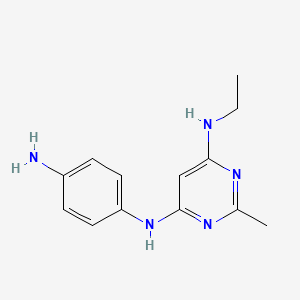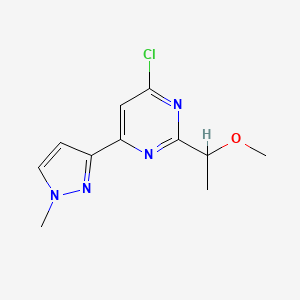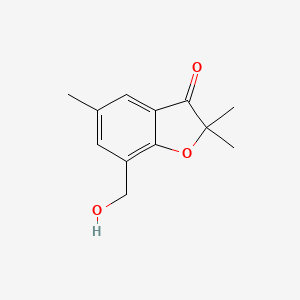
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the acetonitrile group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the pyrazole ring.
2-(4-Nitrophenyl)acetonitrile: Similar structure but lacks the pyrazole ring.
4-Nitrobenzyl cyanide: Similar structure but lacks the pyrazole ring.
Uniqueness
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8N4O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-6-5-9-7-11(14-13-9)8-1-3-10(4-2-8)15(16)17/h1-4,7H,5H2,(H,13,14) |
Clave InChI |
CKUASGMDCIXRBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)




![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
